Cochlioquinone A is a yellow pigment first isolated from the fungus Cochliobolus miyabeanus []. It belongs to the class of compounds known as cochlioquinones, a group of meroterpenoids characterized by a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain []. Cochlioquinone A is known to be produced by various fungal species, including Bipolaris bicolor [, ], Drechslera sacchari [, ], Helminthosporium sativum [], Stachybotrys bisbyi [], Bipolaris luttrellii [], Drechslera dematioidea [, ], Bipolaris cynodontis [], Aspergillus fumigatus [], Streptomyces sp. [], and Helotiales sp. [].
The structure of Cochlioquinone A was initially elucidated using chemical, spectroscopic, and crystallographic evidence []. The molecule consists of a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain []. The absolute configurations of Cochlioquinone A and related meroterpenoids have also been determined [].
Diacylglycerol Kinase Inhibition: Cochlioquinone A specifically inhibits diacylglycerol kinase activity by competing with ATP [, ]. This inhibition disrupts the conversion of diacylglycerol to phosphatidic acid, leading to the accumulation of diacylglycerol, a known activator of protein kinase C [].
Nematocidal Activity: Cochlioquinone A acts as a competitive inhibitor of specific [3H]ivermectin binding sites, suggesting that it interacts with the same membrane receptor as ivermectin [].
Mitochondrial Electron Transport Inhibition: Cochlioquinone A and its analogs inhibit mitochondrial NADH-ubiquinone reductase (Complex I) in the electron transport chain [, ]. This inhibition is likely due to the quinone moiety present in the molecule, which can interfere with redox reactions.
Anti-angiogenic Activity: While specific details are limited, Cochlioquinone A1, a derivative of Cochlioquinone A, has been reported to possess anti-angiogenic properties [, ].
Autophagy Regulation: A novel cochlioquinone B derivative (CoB1) isolated from Bipolaris sorokiniana has been shown to induce autophagy in alveolar macrophages during Pseudomonas aeruginosa infection [, ]. This regulation of autophagy occurs through the PAK1/Akt1/mTOR signaling pathway, promoting bacterial clearance [, ].
Plant Pathology: It serves as a model compound for studying the role of fungal metabolites in plant-pathogen interactions. Cochlioquinone A and its derivatives exhibit phytotoxic activity, inhibiting root growth in various plant species [, ].
Drug Discovery: Due to its diverse biological activities, Cochlioquinone A represents a potential lead compound for the development of novel drugs. Its nematocidal, antifungal, and anti-angiogenic properties have been investigated for potential therapeutic applications [, , ].
Chemical Ecology: The interaction of Cochlioquinone A with ivermectin binding sites in nematodes offers insights into the chemical ecology of host-parasite relationships [].
Biocontrol: Cochlioquinone A and its derivatives could potentially be utilized as biocontrol agents against plant pathogens and nematodes [, ].
Immunology and Infectious Diseases: CoB1, a Cochlioquinone B derivative, has shown promise in regulating host immune responses against bacterial infections by inducing autophagy [, ].
Biotechnology: Cochlioquinone A and its analogs could serve as tools to investigate the structure and function of enzymes involved in lipid metabolism, such as diacylglycerol kinase and acyl-CoA:cholesterol acyltransferase [, ].
Agriculture: Cochlioquinone-9, another derivative, has shown potential for controlling white-backed planthoppers in rice [, , , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2